![molecular formula C7H13N B1610898 3-アザビシクロ[3.2.1]オクタン CAS No. 279-82-3](/img/structure/B1610898.png)

3-アザビシクロ[3.2.1]オクタン

説明

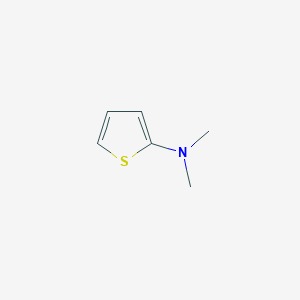

3-Azabicyclo[3.2.1]octane, also known as ABCO, is a heterocyclic compound containing three carbon atoms and one nitrogen atom. It is an important building block for the synthesis of organic molecules and has been used in various scientific research applications. It is also a versatile starting material for the synthesis of other organic molecules. ABCO has a wide range of applications in the fields of medicine, agriculture, and biotechnology.

科学的研究の応用

創薬

3-アザビシクロ[3.2.1]オクタンは、創薬分野において大きな可能性を秘めた窒素含有ヘテロ環化合物です . そのユニークな構造は、いくつかの全合成における重要な合成中間体となっています .

シチシン様アルカロイドの合成

このコアに対する科学界の関心は、2014年にMassiotらのグループが、オルモシア・ホシエの根と茎から構造的に関連する一連のシチシン様アルカロイドを報告して以来、高まっています . この植物は、伝統的な中国生薬で使用されています .

キラル化合物の合成

2-アザビシクロ[3.2.1]オクタン系はキラルであり、エナンチオマー的に純粋な前駆体から構築されない限り、多くの場合、2つのエナンチオマーの混合物として存在します . この特性により、キラル化合物の合成に役立つツールとなっています .

トロパンアルカロイドの合成

8-アザビシクロ[3.2.1]オクタン骨格は、トロパンアルカロイドファミリーの中心コアです . これらのアルカロイドは、さまざまな興味深い生物活性を示しています . その結果、世界中の多くの研究グループから、この基本構造を立体選択的に調製するための研究に注目が集まっています .

有機合成

8-オキサ-3-アザビシクロ[3.2.1]オクタン塩酸塩は、有機合成において重要な原料および中間体として使用されています .

農薬生産

この化合物は、農薬の生産においても原料および中間体として使用されています .

医薬品生産

製薬業界では、8-オキサ-3-アザビシクロ[3.2.1]オクタン塩酸塩が原料および中間体として使用されています .

染料生産

作用機序

Target of Action

3-Azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle The specific targets of 3-Azabicyclo[32Similar compounds, such as 2-azabicyclo[321]octane, have been noted for their significant potential in the field of drug discovery .

Mode of Action

The mode of action of 3-Azabicyclo[32It’s worth noting that compounds with similar structures have been applied as key synthetic intermediates in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire .

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[32The 2-azabicyclo[321]octane system, a similar compound, has gained significant interest due to its synthetic and pharmacological potential .

Result of Action

The specific molecular and cellular effects of 3-Azabicyclo[32Compounds with similar structures have shown potential in the field of drug discovery .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[32It’s worth noting that the chiral nature of similar compounds, such as 2-azabicyclo[321]octane, often results in the presence of a mixture of two enantiomers unless constructed from enantiomerically pure precursors .

生化学分析

Biochemical Properties

3-Azabicyclo[3.2.1]octane has significant potential in the field of drug discovery . Its unique structure can make it a challenging scaffold to acquire . It has been applied as a key synthetic intermediate in several total syntheses . Specific enzymes, proteins, and other biomolecules that 3-Azabicyclo[3.2.1]octane interacts with are not mentioned in the available literature.

Molecular Mechanism

The assembly of the 2-azabicyclo[3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization . How it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented in the available literature.

特性

IUPAC Name |

3-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7-3-6(1)4-8-5-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQNJRRDTPULTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487422 | |

| Record name | 3-azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279-82-3 | |

| Record name | 3-azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-azabicyclo[3.2.1]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

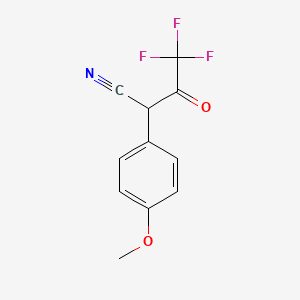

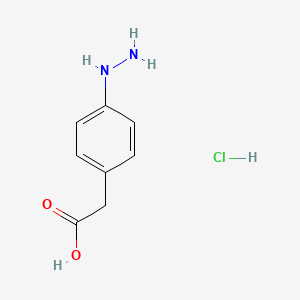

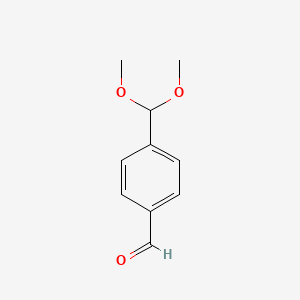

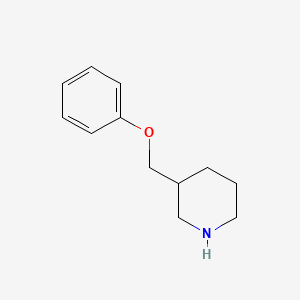

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

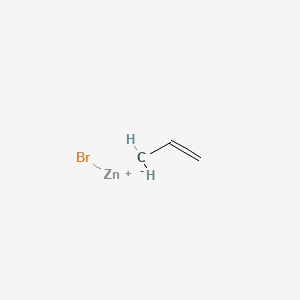

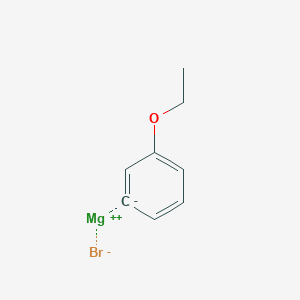

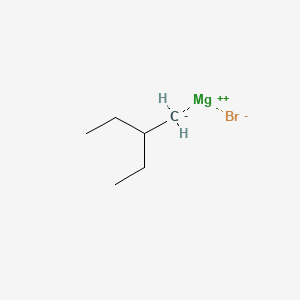

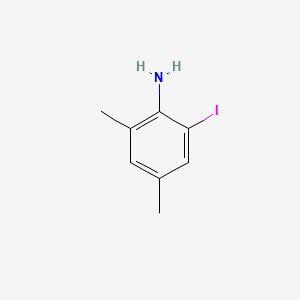

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Azabicyclo[3.2.1]octane?

A1: The molecular formula of 3-Azabicyclo[3.2.1]octane is C7H13N, and its molecular weight is 111.18 g/mol.

Q2: What spectroscopic techniques are useful for characterizing 3-Azabicyclo[3.2.1]octane derivatives?

A2: 1H NMR and 13C NMR spectroscopy are frequently employed to elucidate the structure and conformation of 3-Azabicyclo[3.2.1]octane derivatives. [, ] Additionally, mass spectrometry provides valuable information for structural analysis. [, ]

Q3: Are there efficient synthetic routes to access enantiomerically pure 3-Azabicyclo[3.2.1]octane derivatives?

A3: Yes, researchers have developed efficient asymmetric syntheses of various 3-Azabicyclo[3.2.1]octane derivatives. For instance, optically pure 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids have been prepared using (R)-1-phenylethylamine as a chiral auxiliary. [] Additionally, lipase-catalyzed kinetic resolution allows the preparation of enantiopure azabicyclic exo β-amino acids. []

Q4: Can the 3-Azabicyclo[3.2.1]octane scaffold be incorporated into more complex structures?

A4: Yes, this scaffold is amenable to further functionalization. For example, researchers have synthesized pincer CNN palladium complexes incorporating the 3-azabicyclo[3.2.1]octane moiety. [, ]

Q5: What are the preferred conformations of 3-Azabicyclo[3.2.1]octane derivatives in solution?

A5: NMR studies reveal that in solution, 3-Azabicyclo[3.2.1]octane derivatives often adopt a conformation where the cyclopentane ring resembles an envelope and the piperidine ring adopts a distorted chair conformation. The N-substituent generally occupies an equatorial position relative to the piperidine ring. [, ]

Q6: Have computational methods been applied to study 3-Azabicyclo[3.2.1]octane derivatives?

A6: Yes, density functional theory (DFT) calculations have been utilized to investigate the conformational preferences of these molecules. [] Computational analysis can provide insights into the relative stability of different conformers and their structural resemblance to flexible templates like 1,3-diaminopropane. []

Q7: What types of biological activity have been associated with 3-Azabicyclo[3.2.1]octane derivatives?

A7: This scaffold has demonstrated potential in various biological contexts. For instance, certain derivatives exhibit activity as dopamine uptake inhibitors, suggesting potential applications in treating cocaine abuse. [] Others have been investigated for their interactions with GABA receptors. [] Furthermore, some derivatives display cholinergic activity. []

Q8: How do structural modifications influence the biological activity of 3-Azabicyclo[3.2.1]octane derivatives?

A8: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features influence the potency, selectivity, and overall activity profile of these compounds. For example, the nature and orientation of substituents at the C-8 position significantly impact the binding affinity of isotropane analogs to dopamine and serotonin transporters. [] Similarly, the type of N-substituent and its stereochemistry can profoundly influence the pharmacological activity of 3-Azabicyclo[3.2.1]octane-based analgesics. []

Q9: What are some potential applications of 3-Azabicyclo[3.2.1]octane derivatives beyond medicinal chemistry?

A9: The unique structural features and reactivity of this scaffold make it attractive for diverse applications. For example, the presence of a nitrogen atom within the bicyclic framework allows for the synthesis of chiral ligands for asymmetric catalysis. [, ] Additionally, these compounds hold promise as building blocks for the development of novel materials and supramolecular assemblies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(2-Methoxyethoxy)pyridin-3-yl]methanol](/img/structure/B1610815.png)